1-(2-Thiazolylazo)-2-naphthol

Vue d'ensemble

Description

Applications De Recherche Scientifique

ERGi-USU has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions to study the formation of azo compounds and their derivatives.

Biology: Investigated for its potential to selectively inhibit the growth of ERG-positive cancer cells, making it a valuable tool in cancer research.

Medicine: Explored as a potential therapeutic agent for the treatment of prostate cancer and other malignancies that exhibit ERG overexpression.

Industry: Utilized in the development of new cancer therapies and diagnostic tools

Mécanisme D'action

Target of Action

The primary target of 1-(2-Thiazolylazo)-2-naphthol (TAN) is metal ions, particularly transition metals such as cobalt and copper . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

TAN interacts with its targets through a process known as chelation. In this process, TAN acts as a terdentate ligand, coordinating with the metal ion through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This interaction results in the formation of two five-membered chelate rings .

Pharmacokinetics

Information on the pharmacokinetics of TAN, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. The solubility of tan in various solvents suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of TAN’s action are largely dependent on its interaction with metal ions. For instance, TAN has been used in the extraction-chromogenic system for vanadium(IV), indicating its potential use in analytical chemistry . Additionally, the formation of stable anion radical complexes of ruthenium(II) with TAN has been reported, suggesting potential applications in the field of materials science .

Analyse Biochimique

Biochemical Properties

The 1-(2-Thiazolylazo)-2-naphthol molecule acts as a terdentate ligand, coordinating with metal atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This forms two five-membered chelate rings

Molecular Mechanism

It is known that the compound can form complexes with metal ions, which may influence its interactions with biomolecules

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ERGi-USU implique la réaction du 2-naphtol avec le thiazole-2-carbaldéhyde en présence d'une base. La réaction se déroule par la formation d'une liaison azo entre les motifs naphtol et thiazole . La voie de synthèse détaillée comprend :

- Dissoudre le 2-naphtol dans un solvant approprié tel que l'éthanol.

- Ajouter du thiazole-2-carbaldéhyde à la solution.

- Introduire une base, telle que l'hydroxyde de sodium, pour faciliter la formation de la liaison azo.

- Agiter le mélange réactionnel à température ambiante jusqu'à ce que la réaction soit terminée.

- Purifier le produit par recristallisation ou chromatographie.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse de ERGi-USU peut être optimisée en utilisant des réacteurs à flux continu pour assurer des conditions de réaction constantes et des rendements élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la purification des produits peut encore améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

ERGi-USU subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés quinones correspondants.

Réduction : La réduction de ERGi-USU peut conduire à la formation de dérivés d'hydrazine.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés en conditions douces.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'un catalyseur ou en conditions de reflux.

Principaux produits

Oxydation : Dérivés quinones.

Réduction : Dérivés d'hydrazine.

Substitution : Composés azo substitués.

Applications de la recherche scientifique

ERGi-USU a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique pour étudier la formation de composés azo et de leurs dérivés.

Biologie : Étudié pour son potentiel à inhiber sélectivement la croissance des cellules cancéreuses ERG-positives, ce qui en fait un outil précieux en recherche sur le cancer.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer de la prostate et d'autres tumeurs malignes qui présentent une surexpression de ERG.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de diagnostic

Mécanisme d'action

ERGi-USU exerce ses effets en se liant à la kinase atypique RIOK2, qui est impliquée dans la biogenèse ribosomique. Cette liaison induit un stress ribosomique et conduit à l'inhibition sélective de la croissance des cellules cancéreuses ERG-positives. De plus, ERGi-USU a montré qu'il induit la ferroptose, une forme de mort cellulaire programmée dépendante du fer, dans les cellules cancéreuses ERG-positives .

Comparaison Avec Des Composés Similaires

ERGi-USU est unique dans son inhibition sélective des cellules cancéreuses ERG-positives. Des composés similaires comprennent :

ERGi-USU-6 : Un dérivé de ERGi-USU avec une efficacité accrue et une activité biologique améliorée.

Enzalutamide : Un inhibiteur du récepteur des androgènes qui montre des effets additifs lorsqu'il est associé à ERGi-USU.

Abiraterone : Un autre inhibiteur du récepteur des androgènes utilisé dans le traitement du cancer de la prostate.

ERGi-USU se distingue par son ciblage spécifique de l'oncoprotéine ERG, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Propriétés

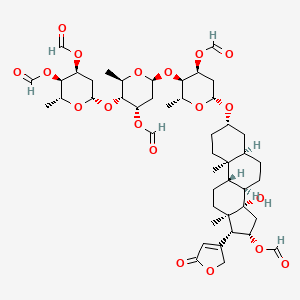

IUPAC Name |

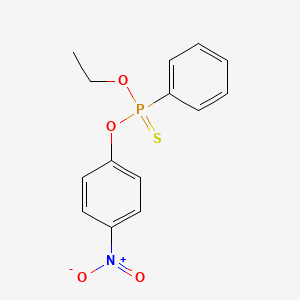

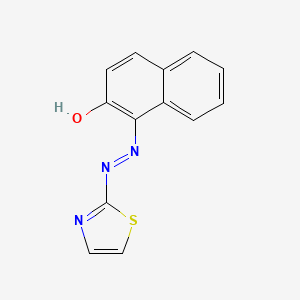

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMXCGDXEUDZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

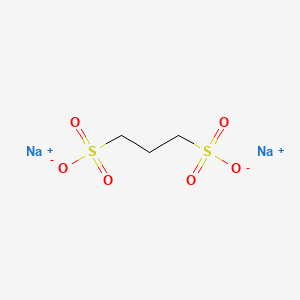

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061566 | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-56-4 | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TAN?

A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]

Q2: What spectroscopic data is available for TAN?

A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]

Q3: Is TAN stable in different solvents?

A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []

Q4: Can TAN be used with different solid supports in extraction techniques?

A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]

Q5: How does TAN interact with metal ions?

A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []

Q6: Which metal ions can TAN complex with?

A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:

- Cadmium(II) [, , , ]

- Cobalt(II) [, ]

- Copper(II) [, , , , , , ]

- Chromium(III) []

- Iron(II) [, ]

- Hafnium(IV) [, ]

- Mercury(II) [, ]

- Manganese(II) [, , , ]

- Nickel(II) [, , , , , ]

- Lead(II) [, , ]

- Palladium(II) [, ]

- Scandium(III) [, ]

- Zinc(II) [, , , , ]

- Zirconium(IV) [, ]

Q7: What are the main analytical applications of TAN?

A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]

Q8: What are the advantages of using TAN in analytical techniques?

A8: TAN offers several advantages for analytical applications:

- Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]

- Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]

- Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]

Q9: Are there analytical methods specifically validated for TAN-based analysis?

A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]

Q10: Have there been computational studies on TAN and its complexes?

A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.